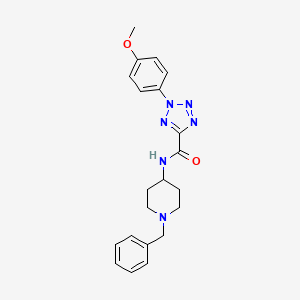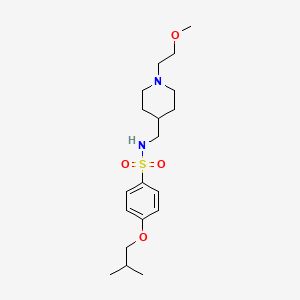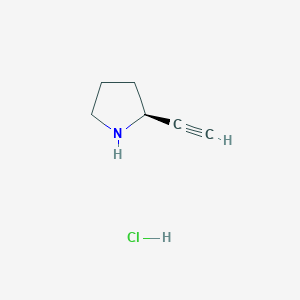
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as BZT-5, is a compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. BZT-5 belongs to the class of tetrazole-based compounds, which have been found to exhibit a range of pharmacological activities.
Mechanism of Action
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide acts on the dopaminergic system by binding to the dopamine transporter (DAT) and inhibiting its reuptake of dopamine. This leads to an increase in extracellular dopamine levels, which can have therapeutic implications for the treatment of various neurological disorders. This compound has also been found to act as a substrate for the vesicular monoamine transporter (VMAT2), which is responsible for the packaging of dopamine into vesicles for release. This may contribute to this compound's ability to increase dopamine release in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including increased dopamine release, inhibition of dopamine reuptake, and dopaminergic activity. This compound has also been found to have a high affinity for DAT, which is an important target for many drugs used in the treatment of neurological disorders. The biochemical and physiological effects of this compound make it a promising candidate for further research in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is its high purity and high yield synthesis method, which makes it suitable for further research. This compound has also been found to exhibit dopaminergic activity, which is an important target for many drugs used in the treatment of neurological disorders. However, one limitation of this compound is its potential for abuse, as it has been found to exhibit stimulant-like effects in animal studies. This may limit its potential for clinical use and require further research into its safety and efficacy.
Future Directions
There are several future directions for research on N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. One area of research is the development of more selective DAT inhibitors, which may have fewer side effects than currently available drugs. Another area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency or reduced potential for abuse. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves a series of chemical reactions, starting with the condensation of 1-benzylpiperidin-4-amine with 4-methoxybenzaldehyde to form N-benzyl-4-methoxybenzylidene-piperidine. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by the addition of a carboxamide group to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it suitable for further research.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and addiction. It has been found to exhibit dopaminergic activity, which is important in the regulation of mood, motivation, and movement. This compound has also been shown to increase the release of dopamine in the brain, which may have therapeutic implications for the treatment of Parkinson's disease and depression. Additionally, this compound has been found to inhibit the reuptake of dopamine, which is a mechanism of action shared by many antidepressant and anti-addiction drugs.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-24-20(23-25-27)21(28)22-17-11-13-26(14-12-17)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKGSMOQLJHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2586163.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2586168.png)
![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2586169.png)


![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2586173.png)
![Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2586175.png)
![Methyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2586176.png)
![N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2586177.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2586178.png)

![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)